2-(4-morpholinyl)-6-Quinolinamine
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Overview
Description
2-(4-Morpholinyl)-6-Quinolinamine is a heterocyclic compound that features both a quinoline and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-6-Quinolinamine typically involves the reaction of 6-chloroquinoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-6-Quinolinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Morpholinyl)-6-Quinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the PI3K/Akt pathway.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)-6-Quinolinamine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)-8-phenyl-chromone: Another compound with a morpholine ring, known for its PI3K inhibitory activity.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: Bioactive compounds with similar structural features.
Uniqueness
2-(4-Morpholinyl)-6-Quinolinamine is unique due to its specific quinoline-morpholine structure, which imparts distinct chemical and biological properties. Its ability to inhibit the PI3K/Akt pathway makes it a valuable compound in anticancer research .
Properties
CAS No. |
648423-84-1 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-morpholin-4-ylquinolin-6-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
InChI Key |
YCSQPEOFNQDTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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